2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone
Description
The compound 2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone (hereafter referred to as the "target compound") is a piperazine-piperidine hybrid featuring acetyl linkages. Its structure comprises two piperidine moieties attached to a central piperazine ring via ethanone bridges. This arrangement confers unique physicochemical properties, including moderate lipophilicity and conformational flexibility, which may influence receptor binding and pharmacokinetics.
Properties
CAS No. |
21798-35-6 |
|---|---|
Molecular Formula |
C18H32N4O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-[4-(2-piperidin-1-ylacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H32N4O2/c23-17(15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)18(24)16-20-9-5-2-6-10-20/h1-16H2 |
InChI Key |
YTFJXCNDGTWNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCN(CC2)C(=O)CN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone typically involves multi-step organic reactions. One common method involves the reaction of piperidine with an appropriate acylating agent to form an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine-Piperidine Scaffolds
Several compounds share the piperazine-ethanone-piperidine backbone but differ in substituents, leading to varied biological profiles:
Key Observations :
- The target compound lacks aromatic substituents (e.g., biphenyl, pyridine) found in antipsychotic derivatives (e.g., ), which may reduce serotoninergic/dopaminergic receptor affinity but improve metabolic stability .
- Piperidine-acetyl groups may enhance blood-brain barrier penetration compared to sulfonyl or tetrazole-containing analogs (e.g., –9) due to increased lipophilicity .
Pharmacological Activity Comparison
Antipsychotic Potential
Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () exhibit dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy risk. The target compound’s piperidine-acetyl groups may mimic aryl piperazine pharmacophores but lack methoxy or halogen substituents linked to optimized receptor selectivity .
Antiproliferative Activity
Sulfonyl-piperazine derivatives (e.g., 7n–7r in –9) show moderate antiproliferative effects, attributed to sulfonyl and tetrazole groups. The target compound’s absence of these electron-withdrawing groups may limit similar activity but could reduce toxicity .
Enzyme Inhibition
Pyridine-based analogs like UDO () inhibit CYP51 via trifluoromethyl and pyridine interactions. The target compound’s piperidine rings lack such moieties, suggesting divergent enzymatic targets.
Biological Activity
2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine core, which is known for its diverse pharmacological activities. The molecular formula of this compound can be represented as:
This structure is characterized by multiple piperidine rings and an acetyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often exhibit:
- Antipsychotic properties : Many piperidine derivatives are known for their efficacy in treating schizophrenia and other mental health disorders.
- Antimicrobial effects : Some studies have shown that piperidine-based compounds possess significant antibacterial and antifungal activities.
- Cytotoxicity against cancer cells : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation.
The mechanisms through which this compound exerts its effects can include:
- Receptor Binding : The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly dopamine and serotonin receptors, influencing mood and behavior.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism or other biochemical pathways, leading to altered physiological responses.
- Cellular Uptake : The compound's structure allows it to penetrate cell membranes easily, facilitating its action within cells.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study 1: Antipsychotic Activity
A study evaluated the antipsychotic potential of piperidine derivatives in animal models. The results indicated that compounds with structural similarities exhibited significant reductions in hyperactivity and anxiety-like behaviors, suggesting a potential therapeutic application for mental disorders .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperidine derivatives against various pathogens. The findings demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .
Study 3: Cytotoxic Effects on Cancer Cells
Research assessing the cytotoxicity of piperidine-based compounds on cancer cell lines showed promising results. The compounds induced apoptosis in cancer cells at low concentrations while sparing normal cells, highlighting their selective toxicity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
